molecular formula C10H11NO2 B6284433 7-ethoxy-2,3-dihydro-1H-indol-2-one CAS No. 1260861-22-0

7-ethoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B6284433
CAS No.: 1260861-22-0
M. Wt: 177.2
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Description

7-Ethoxy-2,3-dihydro-1H-indol-2-one (CAS 1260861-22-0) is a high-purity chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features an oxindole core, which is a privileged scaffold in medicinal chemistry due to its widespread presence in bioactive molecules and its utility for designing novel drug candidates . The oxindole structure, a heteroaromatic organic compound, is endogenous and known for its diverse pharmacological potential . Specifically, 2,3-dihydroindole derivatives are promising intermediates for synthesizing compounds with neuroprotective and antioxidant properties . Researchers are particularly interested in this class of compounds for developing analogues of endogenous hormones and other therapeutically relevant molecules . The structural motif of this compound makes it a valuable building block in organic synthesis and drug discovery efforts, especially for investigating central nervous system (CNS) targets and other biological pathways . This product is strictly For Research Use Only.

Properties

CAS No.

1260861-22-0

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with ethoxy groups under specific conditions. One common method includes the reaction of indole-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

7-ethoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

7-Fluoro-2,3-dihydro-1H-indol-2-one (7-Fluorooxindole)
  • Structure : Fluorine substituent at position 5.
  • Molecular Formula: C₈H₆FNO.
  • Key Differences: The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group compared to the electron-donating ethoxy group in 7-ethoxy derivatives. Biological Relevance: Fluorinated indolinones are explored for anticancer applications due to improved metabolic stability .
6-Methoxy-3-(pyridin-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 19)
  • Structure : Methoxy (–OCH₃) at position 6 and a conjugated pyridinylidene group at position 3.
  • Key Differences :
    • The methoxy group at position 6 alters electronic distribution, while the pyridinylidene moiety enables π-π stacking interactions in biological targets.
    • Spectral Data : ¹³C NMR δ 169.6 (C=O), 160.6 (C–OCH₃) .
    • Activity : Such derivatives exhibit kinase inhibitory activity, highlighting the importance of substituent positioning .

Functional Group Modifications

3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one
  • Structure : Two ethoxy groups at position 3 and fluorine at position 4.
  • Key Differences :
    • The 3,3-diethoxy substitution creates a sterically congested environment, reducing rotational freedom.
    • X-ray crystallography reveals a planar indole ring, with diethoxy groups adopting equatorial conformations .
1-Benzyl-3-[(4-methoxyphenyl)aminomethylidene]-2,3-dihydro-1H-indol-2-one (JK3/32)
  • Structure: Benzyl group at position 1 and an anilinomethylidene group at position 3.
  • Key Differences: The benzyl group enhances lipophilicity, while the anilinomethylidene group facilitates hydrogen bonding. Synthesis: Prepared via condensation reactions under acidic conditions .
SU5416 (Semaxanib)
  • Structure : 3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-1,3-dihydroindol-2-one.
  • Key Differences: A pyrrolylmethylene substituent confers potent vascular endothelial growth factor receptor (VEGFR) inhibition.
3-Hydroxy-2-phenyl-2,3-dihydro-1H-indol-1-one
  • Structure : Hydroxyl (–OH) and phenyl groups at positions 3 and 2, respectively.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, while the phenyl group introduces aromatic interactions.
    • Applications : Explored as intermediates in synthesizing isoindole-based therapeutics .

Data Tables

Table 1. Physical and Spectral Properties of Selected Indolinones

Compound Name Substituents Molecular Formula ¹³C NMR (δ, C=O) HRMS [M+H]+ (Found) References
7-Ethoxy-2,3-dihydro-1H-indol-2-one 7-OCH₂CH₃ C₁₀H₁₁NO₂ ~170 (estimated) 190.0863
7-Fluorooxindole 7-F C₈H₆FNO 169.1 152.0511
Compound 19 6-OCH₃, 3-pyridinylidene C₁₅H₁₃N₂O₂ 169.6 271.1072
JK3/32 1-Benzyl, 3-anilinomethylene C₂₂H₁₉N₂O₂ 168.9 357.1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-ethoxy-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : Synthesis of indole derivatives often involves cyclization, oxidation, or substitution reactions. For example, Pd-catalyzed amidation/cyclization (as demonstrated in pyridoindole synthesis) can be adapted by substituting ethoxy groups at position 7 . Testing bases (e.g., t-BuOK, NaOH) and solvents (e.g., THF, dioxane) is critical, as shown in analogous studies where t-BuOK in THF at 70°C for 6 hours achieved 88% yield . Purification via HPLC with gradients (e.g., 0.1% TFA in H2O/MeCN) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The ethoxy group’s methyl protons (δ ~1.3–1.5 ppm, triplet) and adjacent oxygen-bearing methylene (δ ~3.8–4.2 ppm, quartet) are diagnostic. The indole NH proton typically appears at δ ~10–11 ppm .
  • IR : Stretching vibrations for the carbonyl group (C=O) near 1680–1720 cm<sup>−1</sup> confirm the 2-one moiety .
  • MS : High-resolution ESI-MS can validate the molecular ion ([M+H]<sup>+</sup> = C10H12NO2, calculated 194.0947) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxy group in this compound during nucleophilic substitution or oxidation?

  • Methodological Answer : The ethoxy group’s electron-donating nature stabilizes electrophilic intermediates, as seen in analogous indole derivatives . Computational tools like MOE (Molecular Operating Environment) can model transition states, while experimental studies using deuterated solvents (e.g., D2O) track proton transfer kinetics . Substituent effects are further validated via Hammett plots .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy or halogen groups) impact biological activity or binding affinity to target proteins?

  • Methodological Answer : Comparative studies of indole derivatives (e.g., 3-amino-7-ethyl vs. 5-chloro analogs) show that electron-withdrawing groups (Cl, F) enhance binding to enzymes like COX-2, while ethoxy groups improve solubility and pharmacokinetics . A table from PubChem data illustrates these trends:

SubstituentPositionBiological Activity
Ethoxy7Improved solubility
Chloro5Enhanced enzyme inhibition
Methoxy7Reduced metabolic stability

Q. How can conflicting data on the compound’s solubility or stability in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and pH effects. For example, the compound may exhibit higher solubility in DMSO (logP ~1.8) but degrade in acidic aqueous media. Stability studies using HPLC-UV at varying pH (3–10) and temperatures (25–40°C) can identify optimal storage conditions .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions (e.g., dimerization or over-oxidation) during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce dimerization .
  • Catalyst Optimization : p-TSA (para-toluenesulfonic acid) improves regioselectivity in indole cyclization .
  • In Situ Monitoring : Real-time FTIR tracks carbonyl intermediates to halt over-oxidation .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For example, the ethoxy group’s orientation in the hydrophobic pocket of COX-2 correlates with IC50 values from enzyme assays .

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